

Structure-activity relationship (SAR) studies of 1-Benzyl-4-cyano-4-phenylpiperidine analogs

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Compound of Interest

1-Benzyl-4-cyano-4phenylpiperidine Hydrochloride

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A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-phenylpiperidine Analogs as Opioid Receptor Modulators

For researchers and scientists in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 1-Benzyl-4-phenylpiperidine analogs, focusing on their structure-activity relationships (SAR) as modulators of opioid receptors. The data presented herein is compiled from various studies to offer an objective overview supported by experimental findings.

Introduction to Phenylpiperidine Analogs

Phenylpiperidine derivatives represent a significant class of synthetic opioids that play a crucial role in pain management.[1] These compounds primarily exert their analgesic effects by acting as agonists at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2] The binding of an opioid agonist to the MOR triggers a conformational change, leading to the activation of intracellular signaling pathways that ultimately result in pain relief. However, these pathways are also associated with undesirable side effects such as respiratory depression and physical dependence.[2][3] Consequently, extensive research has focused on modifying the phenylpiperidine scaffold to develop safer and more effective analgesics.[3]

The core structure of the analogs discussed in this guide is the 1-benzyl-4-phenylpiperidine scaffold. SAR studies on this and related structures have revealed that modifications at various



positions can significantly influence binding affinity, functional activity, and in vivo potency.[4][5]

Comparative Biological Data

The following tables summarize the in vitro and in vivo data for a series of benzylpiperidine derivatives, highlighting the impact of structural modifications on their interaction with opioid receptors and their analysesic effects.

In Vitro Binding Affinities and Functional Activity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. Functional assays, such as the GTPγS binding assay, measure the ability of a compound to activate the receptor and initiate downstream signaling. The EC50 value represents the concentration of a compound that elicits a half-maximal response, while the Emax indicates the maximum possible effect.

Compound	R (N- substituent)	R' (4- position substituent)	μ-Opioid Receptor (MOR) Ki (nM)	σ1 Receptor (σ1R) Ki (nM)	Reference
1	Benzyl	-CN	No significant affinity	0.41	[6]
2	Phenylpropyl	-CN	No significant affinity	0.38	[6]
3	Isobutyl	-CN	No significant affinity	-	[6]
52	(CH2)2- thiophene	-NH-CO- cyclopropyl	56.4	11.0	[3]

Note: A study on N-substituted-4-cyano-4-phenylpiperidine analogs found no significant affinity for opioid receptors, suggesting their primary targets may lie elsewhere.[6] The data for compound 52, a benzylpiperidine derivative, is included for comparison of a structurally related potent MOR agonist.



In Vivo Analgesic Activity

The analgesic efficacy of the compounds is typically evaluated in animal models using tests such as the hot-plate and tail-flick tests, which measure the response to thermal pain stimuli. The ED50 value represents the dose of a compound that produces a therapeutic effect in 50% of the population.

Compound	Test Model	Route of Administration	ED50 (mg/kg)	Reference
52	Abdominal Contraction (mice)	-	4.04	[3]
52	Carrageenan- induced Inflammatory Pain (mice)	-	6.88	[3]
52	Formalin Test (rats)	-	13.98	[3]
52	CFA-induced Chronic Pain (mice)	-	7.62	[3]

Key Structure-Activity Relationship Insights

From the available data on benzylpiperidine and related analogs, several key SAR trends can be identified:

- N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. Aralkyl groups, such as a phenethyl group, have been shown to confer high analgesic potency in 4-phenylamidopiperidines.[5] In the case of dual MOR/σ1R ligands, a 2-(thiophen-2-yl)ethyl group at this position resulted in a compound with high affinity for both receptors.[3]
- 4-Position Substituent: Modifications at the 4-position of the piperidine ring significantly influence activity. While the 4-cyano group in some series led to a loss of opioid receptor



affinity,[6] an N-cyclopropyl-N-phenylpropanamide substituent at this position, combined with an appropriate N-substituent, yielded a potent dual MOR/σ1R agonist with strong antinociceptive effects.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the 1-Benzyl-4-phenylpiperidine analogs.

Mu-Opioid Receptor (MOR) Binding Assay

This assay determines the binding affinity of a test compound for the MOR using a competitive radioligand binding format.

Objective: To determine the Ki of a test compound for the human MOR.

Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
- Radioligand: [3H]-DAMGO (a selective MOR agonist).[7]
- Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 μM).[8]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Filtration Apparatus: A cell harvester with glass fiber filters.
- Scintillation Counter.

Procedure:

 Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 μg per well.[7]



- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[8]
 - Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 μM), and membrane suspension.[8]
 - Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
- Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[8]
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate Specific Binding: Total Binding Non-specific Binding.
 - Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-DAMGO).
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPyS Binding Assay



This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G protein signaling.

Materials:

- Receptor Source: Cell membranes expressing the MOR.
- Radioligand: [35S]GTPyS.
- Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
- GDP: To facilitate the exchange of [35S]GTPyS for GDP upon receptor activation.[9]
- Filtration Apparatus and Scintillation Counter.

Procedure:

- Membrane Preparation: Prepare cell membranes as described for the binding assay.
- Assay Setup: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and GDP.
- Initiation of Reaction: Add [35S]GTPyS to initiate the binding reaction.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
- Washing and Counting: Wash the filters and measure the bound radioactivity as described above.
- Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration to generate a dose-response curve. Determine the EC50 and Emax values from this curve.



Hot-Plate Test

This in vivo assay assesses the analgesic effect of a compound by measuring the latency of a thermal pain response.

Objective: To evaluate the antinociceptive activity of a test compound in mice.

Materials:

- Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[10]
- Test animals (e.g., mice).
- Test compound and vehicle control.

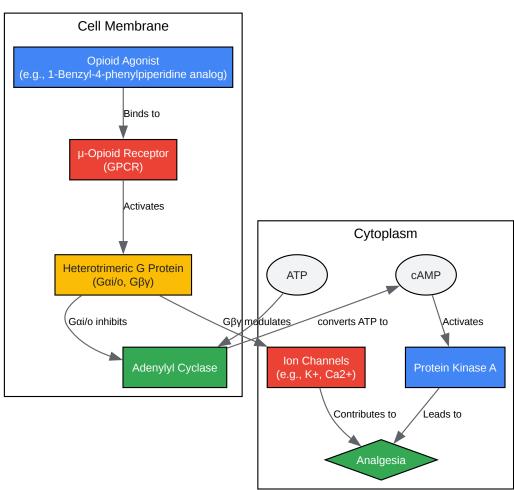
Procedure:

- Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
- Baseline Measurement: Gently place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[10][11]
- Compound Administration: Administer the test compound or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral).
- Post-treatment Measurement: At predetermined time points after administration, place the animals back on the hot plate and measure the response latency.
- Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle control group. The percentage of maximal possible effect (%MPE) can be calculated.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.



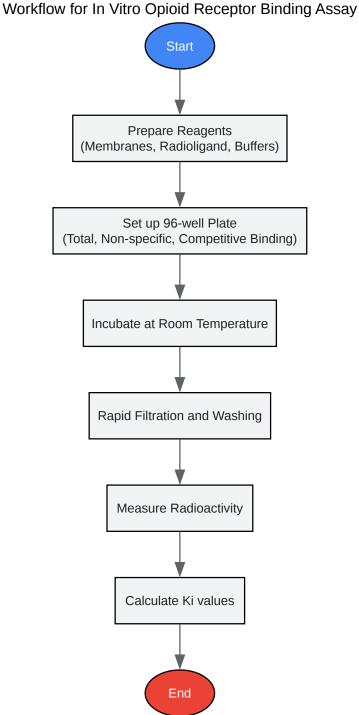


μ-Opioid Receptor Signaling Pathway

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Caption: µ-Opioid Receptor Signaling Pathway





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Caption: In Vitro Opioid Receptor Binding Assay Workflow



Workflow for In Vivo Hot-Plate Analgesia Test Start Acclimatize Animals to Environment Measure Baseline Response Latency Administer Test Compound or Vehicle Measure Response Latency at Time Intervals Analyze Change in Latency

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Caption: In Vivo Hot-Plate Analgesia Test Workflow



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